![molecular formula C21H18N2O3S B2594021 3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide CAS No. 433315-00-5](/img/structure/B2594021.png)

3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

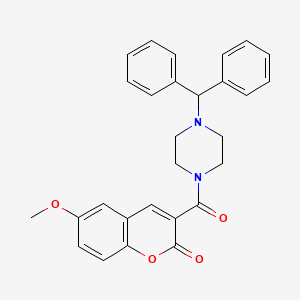

“3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide” is a chemical compound with the formula C21H18N2O3S. It has a molecular weight of 378.44 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide” can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details about the molecular structure are not provided in the available resources.Scientific Research Applications

Alzheimer’s Disease Research

The compound’s structural features make it a potential candidate for Alzheimer’s disease research. Specifically, its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes has been investigated . These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. By inhibiting these enzymes, the compound may help mitigate cognitive decline associated with Alzheimer’s disease.

Antioxidant Activity

The presence of the phenolic hydroxyl group in the compound suggests antioxidant properties. Antioxidants scavenge free radicals, protecting cells from oxidative damage. Researchers have explored its potential as an antioxidant agent, which could have implications for various health conditions .

Metal-Chelating Properties

The compound’s structure includes a benzisothiazole ring, which can act as a metal chelator. Chelation involves binding metal ions, such as copper or iron, and preventing them from participating in harmful reactions. Investigating its metal-chelating abilities could lead to applications in metal toxicity management or as a therapeutic strategy .

Blood-Brain Barrier (BBB) Permeability

Understanding the compound’s ability to cross the BBB is crucial for drug development. Preliminary studies suggest that it possesses proper BBB permeability, which is essential for drugs targeting neurological disorders. Further research is needed to explore its potential as a central nervous system (CNS) drug .

Medicinal Chemistry and Drug Design

Researchers have synthesized and modified derivatives of this compound to enhance its properties. Medicinal chemists are interested in optimizing its structure for improved bioactivity, selectivity, and safety. Rational drug design efforts may lead to novel therapeutic agents based on this scaffold .

Synthetic Chemistry and Organic Synthesis

Beyond its biological applications, the compound’s synthesis pathway and reactivity are of interest to synthetic chemists. Investigating efficient synthetic routes and exploring its versatility can contribute to the development of other valuable compounds .

Safety and Hazards

properties

IUPAC Name |

2-[(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-15-10-12-17(13-11-15)23(14-16-6-2-4-8-19(16)24)21-18-7-3-5-9-20(18)27(25,26)22-21/h2-13,24H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPYKYOAJYUYLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=CC=CC=C2O)C3=NS(=O)(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]-](/img/structure/B2593939.png)

![Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate](/img/structure/B2593941.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2593942.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-dichlorophenyl)amino)formamide](/img/structure/B2593946.png)

![3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2593949.png)

![2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2593952.png)

![N-[[3-Methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2593957.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2593959.png)